Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one
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Overview
Description
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one is a spirocyclic compound characterized by its unique structure, where a piperidine ring is fused with a pyrano[3,2-b]pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one typically involves multicomponent reactions. One common method is the cyclocondensation reaction, where starting materials such as piperidine derivatives, pyran derivatives, and suitable aldehydes or ketones are reacted under specific conditions. The reaction often requires a catalyst, such as a Lewis acid, and is conducted in an organic solvent like ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one may involve continuous flow synthesis techniques. These methods enhance reaction efficiency and scalability, allowing for the production of large quantities of the compound under controlled conditions. Green chemistry approaches, such as using water as a solvent or employing microwave-assisted synthesis, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde functionalities to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted piperidine derivatives .
Scientific Research Applications
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in drug development.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. For example, it could inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-pyrano[2,3-c]pyrazole]: Known for its fluorescence properties and use as a sensor for metal ions.
Spiro[azetidin-2-one]: Exhibits significant biological activity and is used in the synthesis of β-lactam antibiotics.
Spiro[pyrrolidine-3,2’-pyrano[3,2-b]pyridine]: Similar structure but with a pyrrolidine ring instead of piperidine, showing different biological activities
Uniqueness
Spiro[piperidine-3,2’-pyrano[3,2-b]pyridin]-4’(3’H)-one is unique due to its specific spirocyclic structure, which imparts rigidity and distinct biological properties.
Properties
CAS No. |
1359704-93-0 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
spiro[3H-pyrano[3,2-b]pyridine-2,3'-piperidine]-4-one |
InChI |
InChI=1S/C12H14N2O2/c15-9-7-12(4-2-5-13-8-12)16-10-3-1-6-14-11(9)10/h1,3,6,13H,2,4-5,7-8H2 |
InChI Key |
UADONRYOYAGXJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(=O)C3=C(O2)C=CC=N3)CNC1 |
Origin of Product |
United States |
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